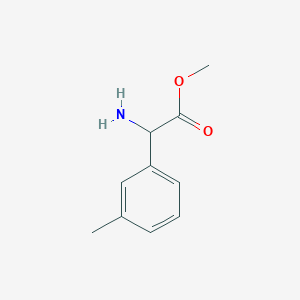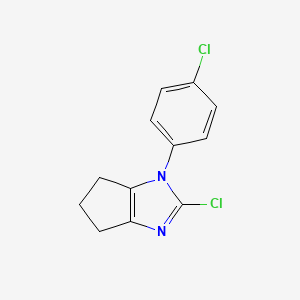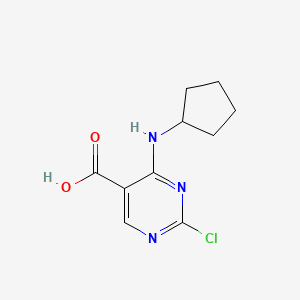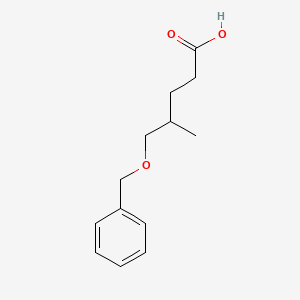
1H-Indole-5-sulfonamide, N-(3-ethoxypropyl)-2,3-dihydro-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1H-Indole-5-sulfonamide, N-(3-ethoxypropyl)-2,3-dihydro- is a synthetic organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their wide range of biological activities and applications in medicinal chemistry. This compound is characterized by the presence of a sulfonamide group attached to the indole ring, along with an ethoxypropyl substituent.
Vorbereitungsmethoden
Syntheserouten und Reaktionsbedingungen
Die Synthese von 1H-Indol-5-sulfonamid, N-(3-Ethoxypropyl)-2,3-dihydro-, umfasst in der Regel die folgenden Schritte:
Bildung des Indolkernes: Der Indolkern kann durch verschiedene Methoden synthetisiert werden, wie zum Beispiel die Fischer-Indolsynthese oder die Bartoli-Indolsynthese.
Einführung der Sulfonamidgruppe: Die Sulfonamidgruppe kann durch Reaktion des Indolderivats mit einem Sulfonylchlorid in Gegenwart einer Base eingeführt werden.
Anlagerung der Ethoxypropylgruppe: Die Ethoxypropylgruppe kann durch nucleophile Substitutionsreaktionen angelagert werden, bei denen das Indolderivat mit einem geeigneten Alkylhalogenid reagiert.
Industrielle Produktionsverfahren
Industrielle Produktionsverfahren für diese Verbindung würden wahrscheinlich eine Optimierung der oben genannten Syntheserouten beinhalten, um hohe Ausbeuten und Reinheit zu erreichen. Dies kann die Verwendung von kontinuierlichen Strömungsreaktoren, fortschrittlichen Reinigungsverfahren und Prozessoptimierung umfassen.
Analyse Chemischer Reaktionen
Arten von Reaktionen
1H-Indol-5-sulfonamid, N-(3-Ethoxypropyl)-2,3-dihydro-, kann verschiedene chemische Reaktionen eingehen, darunter:
Oxidation: Die Verbindung kann oxidiert werden, um Sulfoxide oder Sulfone zu bilden.
Reduktion: Reduktionsreaktionen können die Sulfonamidgruppe in ein Amin umwandeln.
Substitution: Die Verbindung kann nucleophile oder elektrophile Substitutionsreaktionen eingehen, insbesondere am Indolring.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel sind Wasserstoffperoxid, m-Chlorperbenzoesäure (m-CPBA) und Kaliumpermanganat.
Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid (LiAlH4) oder Natriumborhydrid (NaBH4) können verwendet werden.
Substitution: Reagenzien wie Alkylhalogenide, Acylchloride und Sulfonylchloride werden häufig in Substitutionsreaktionen verwendet.
Hauptprodukte
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden. Beispielsweise kann die Oxidation Sulfoxide oder Sulfone ergeben, während die Reduktion Amine produzieren kann.
4. Wissenschaftliche Forschungsanwendungen
Chemie: Als Baustein für die Synthese komplexerer Moleküle.
Biologie: Als Sonde zur Untersuchung biologischer Prozesse, die Sulfonamidgruppen betreffen.
Medizin: Potenzielle therapeutische Anwendungen aufgrund seiner strukturellen Ähnlichkeit mit bioaktiven Indolderivaten.
Industrie: Einsatz bei der Entwicklung neuer Materialien oder als Katalysator in chemischen Reaktionen.
5. Wirkmechanismus
Der Wirkmechanismus von 1H-Indol-5-sulfonamid, N-(3-Ethoxypropyl)-2,3-dihydro-, hängt von seinem spezifischen biologischen Ziel ab. Im Allgemeinen können Sulfonamidverbindungen Enzyme hemmen, indem sie die Struktur natürlicher Substrate nachahmen und so das aktive Zentrum blockieren. Die Ethoxypropylgruppe kann die Bindungsaffinität und Selektivität der Verbindung beeinflussen.
Wissenschaftliche Forschungsanwendungen
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes involving sulfonamide groups.
Medicine: Potential therapeutic applications due to its structural similarity to bioactive indole derivatives.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Wirkmechanismus
The mechanism of action of 1H-Indole-5-sulfonamide, N-(3-ethoxypropyl)-2,3-dihydro- would depend on its specific biological target. Generally, sulfonamide compounds can inhibit enzymes by mimicking the structure of natural substrates, thereby blocking the active site. The ethoxypropyl group may influence the compound’s binding affinity and selectivity.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
1H-Indol-5-sulfonamid: Fehlt die Ethoxypropylgruppe, aber die Sulfonamidfunktionalität ist vorhanden.
N-(3-Ethoxypropyl)-2,3-dihydro-1H-indol: Fehlt die Sulfonamidgruppe, aber der Ethoxypropylsubstituent ist vorhanden.
Andere Indolderivate: Verbindungen wie Tryptophan, Serotonin und Melatonin, die unterschiedliche Substituenten am Indolring tragen.
Einzigartigkeit
1H-Indol-5-sulfonamid, N-(3-Ethoxypropyl)-2,3-dihydro-, ist einzigartig aufgrund der Kombination aus Sulfonamidgruppe und Ethoxypropylsubstituent, die im Vergleich zu anderen Indolderivaten möglicherweise besondere chemische und biologische Eigenschaften verleihen.
Eigenschaften
CAS-Nummer |
1152601-78-9 |
|---|---|
Molekularformel |
C13H20N2O3S |
Molekulargewicht |
284.38 g/mol |
IUPAC-Name |
N-(3-ethoxypropyl)-2,3-dihydro-1H-indole-5-sulfonamide |
InChI |
InChI=1S/C13H20N2O3S/c1-2-18-9-3-7-15-19(16,17)12-4-5-13-11(10-12)6-8-14-13/h4-5,10,14-15H,2-3,6-9H2,1H3 |
InChI-Schlüssel |
JAWCBPPBWOYCDD-UHFFFAOYSA-N |
Kanonische SMILES |
CCOCCCNS(=O)(=O)C1=CC2=C(C=C1)NCC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-Isoxazolidinone, 2-[(2-chlorophenyl)methyl]-5-hydroxy-4,4-dimethyl-](/img/structure/B12116879.png)









![(E)-N-(2-(1H-benzo[d]imidazol-2-yl)ethyl)-3-(4-isopropylphenyl)acrylamide](/img/structure/B12116944.png)

![(4-Bromo-2-methylphenyl){[2-ethoxy-5-(methylethyl)phenyl]sulfonyl}amine](/img/structure/B12116952.png)
